Allopregnane-3beta,21-diol-11,20-dione
Description
Allopregnane-3beta,21-diol-11,20-dione is a pregnane (B1235032) steroid that has been identified in biological systems. Its study is interwoven with the foundational research into the hormones of the adrenal cortex. While not as widely known as clinically applied corticosteroids, its discovery and characterization have contributed to the broader understanding of steroid metabolism and structure.
This compound belongs to the family of pregnane steroids. wikipedia.org This classification is based on its core chemical structure, which is a C21 steroid skeleton. wikipedia.orgutah.edu The pregnane framework consists of a seventeen-carbon tetracyclic hydrocarbon, gonane, with the addition of a two-carbon chain at carbon 17 and methyl groups at carbons 10 and 13. wikipedia.org
The specific structural features of this compound that define it within this family are:
A hydroxyl group (-OH) at the 3-beta position.
A hydroxyl group at the 21-position.
Ketone groups (=O) at the 11 and 20 positions. drugfuture.com
The "allopregnane" prefix indicates a specific stereochemical configuration, namely that the hydrogen atom at carbon 5 is in the alpha position, resulting in a trans fusion of the A and B rings of the steroid nucleus. wikipedia.org This structure is related to other key pregnane steroids, including progesterone (B1679170), corticosteroids, and mineralocorticoids. utah.edu
| Feature | Description |
|---|---|
| Core Skeleton | C21 Pregnane |
| Stereochemistry | 5-alpha (Allopregnane) |
| Hydroxyl Groups | 3-beta position |
| 21-position | |
| Ketone Groups | 11-position |
| 20-position |
The discovery of this compound is rooted in the intensive research efforts of the 1930s and 1940s to isolate and identify the hormones of the adrenal cortex. nih.govnih.gov This era was marked by a competitive drive among several research groups to elucidate the chemical nature of these biologically potent substances. dpkitaoka.com
In 1938, the compound was first isolated from adrenal glands by Steiger and Reichstein. drugfuture.com This was a significant achievement, as it was part of a broader effort that led to the identification of numerous steroids from adrenal extracts. nih.gov Tadeus Reichstein, a Swiss chemist, was a pivotal figure in this field, isolating and elucidating the structure of 29 different substances from the adrenal cortex between 1934 and 1944. nih.govbritannica.com
Simultaneously, in the United States, Edward Calvin Kendall at the Mayo Clinic was also making significant strides in isolating and characterizing adrenal corticosteroids. nih.govbritannica.com Kendall's team had identified six distinct corticosteroids by 1935, which they labeled alphabetically as compounds A through F. nih.gov this compound came to be known as Kendall's compound H and Reichstein's substance N , reflecting its independent discovery in these leading laboratories. drugfuture.com
The early characterization of these compounds was a formidable task, relying on classical methods of organic chemistry such as crystallization, melting point determination, and elemental analysis. bioscientifica.com The elucidation of their complex steroid structures without the aid of modern spectroscopic techniques was a testament to the chemical prowess of these research groups. bioscientifica.com
The academic significance of this compound is primarily as a metabolic product and a reference compound in the study of steroid biochemistry. Its discovery contributed to the comprehensive mapping of the array of steroids produced by the adrenal gland. nih.govwikipedia.org
Early research following its isolation focused on its presence in biological fluids. A notable study in 1954 reported the isolation of this compound from the urine of normal subjects who had been treated with corticotropin (B344483) (ACTH). nih.gov This finding was crucial as it suggested that the compound is a metabolite of adrenal hormones, with its excretion being stimulated by the hormone that regulates the adrenal cortex.
The research trajectory of this compound has not led to direct clinical applications in the way that cortisone (B1669442) (Kendall's Compound E) did for rheumatoid arthritis. nih.gov Instead, its significance has remained within the academic sphere, where it serves as a piece of the intricate puzzle of steroid metabolism. Its identification and continued study have provided valuable insights for researchers in endocrinology and biochemistry.
| Year | Milestone | Significance |
|---|---|---|
| 1938 | First isolation from adrenal glands by Steiger and Reichstein. drugfuture.com | Established its existence as a naturally occurring steroid. |
| 1930s-1940s | Designated as Kendall's compound H and Reichstein's substance N. drugfuture.com | Reflected its independent discovery by leading research groups in steroid chemistry. |
| 1954 | Isolated from the urine of subjects treated with corticotropin. nih.gov | Demonstrated its role as a metabolite of adrenal hormones. |
| Ongoing | Studied as an intermediate in C21-steroid hormone metabolism. hmdb.ca | Contributes to the understanding of steroid metabolic pathways. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
566-02-9 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13-,14-,15-,16+,19+,20-,21-/m0/s1 |
InChI Key |
XWYBFXIUISNTQG-KMNUWYNSSA-N |
SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O |
Origin of Product |
United States |
Biosynthesis and Endogenous Occurrence
Natural Isolation and Identification from Biological Sources
Allopregnane-3beta,21-diol-11,20-dione has been successfully isolated and identified from mammalian biological sources, confirming its status as a naturally occurring steroid. Early research in the mid-20th century led to the identification of this compound in both glandular tissue and bodily fluids.
One of the initial identifications of this compound was from adrenal glands. drugfuture.com The adrenal cortex is a primary site of steroid hormone synthesis, and the isolation of this compound from adrenal tissue suggests its formation as a metabolite of adrenal steroids. drugfuture.com
Further evidence of its endogenous nature comes from its detection in human urine. A study involving normal human subjects treated with corticotropin (B344483) (adrenocorticotropic hormone, ACTH) led to the isolation of "allopregnane-3 omega, 21-diol-11,20-dione" from their urine. nih.gov Corticotropin stimulates the adrenal cortex to produce and secrete corticosteroids; therefore, the presence of this compound in the urine following this stimulation strongly indicates that it is a metabolic product of adrenal hormones. nih.gov
| Biological Source | Initial Findings |
|---|---|
| Adrenal Glands | Isolated from adrenal gland tissue, indicating its formation as a metabolite of adrenal steroids. drugfuture.com |
| Human Urine | Isolated from the urine of subjects treated with corticotropin (ACTH), confirming its origin as a metabolite of adrenal hormones. nih.gov |
Precursor Steroids and Enzymatic Steps in Biosynthetic Pathways
The biosynthesis of this compound involves a multi-step enzymatic conversion of precursor corticosteroids. The likely primary precursor for this compound is corticosterone (B1669441), a major glucocorticoid produced in the adrenal cortex. The biosynthetic pathway proceeds through a series of reduction and isomerization reactions catalyzed by specific enzymes.
The initial step in the pathway is the conversion of corticosterone to 11-dehydrocorticosterone (B106187). This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) , which oxidizes the hydroxyl group at the C11 position to a ketone. nih.govnih.gov
Subsequently, 11-dehydrocorticosterone undergoes reduction of its A-ring. The enzyme 5α-reductase reduces the double bond between C4 and C5, leading to the formation of 5α-dihydro-11-dehydrocorticosterone (also known as Allopregnane-21-ol-3,11,20-trione). oup.comoncohemakey.com
The final step in the synthesis of this compound involves the action of a 3β-hydroxysteroid dehydrogenase (3β-HSD) . This enzyme reduces the ketone group at the C3 position to a hydroxyl group with a beta orientation. nih.gov
The sequential action of these three enzymes—11β-hydroxysteroid dehydrogenase, 5α-reductase, and 3β-hydroxysteroid dehydrogenase—transforms corticosterone into this compound.
| Step | Precursor | Enzyme | Product |
|---|---|---|---|
| 1 | Corticosterone | 11β-hydroxysteroid dehydrogenase | 11-dehydrocorticosterone |
| 2 | 11-dehydrocorticosterone | 5α-reductase | 5α-dihydro-11-dehydrocorticosterone |
| 3 | 5α-dihydro-11-dehydrocorticosterone | 3β-hydroxysteroid dehydrogenase | This compound |
Cellular and Tissue-Specific Expression of Biosynthetic Enzymes
The enzymes responsible for the synthesis of this compound exhibit specific tissue distribution and subcellular localization, which dictates the sites of its production.
11β-hydroxysteroid dehydrogenase (11β-HSD) exists in two main isoforms, type 1 and type 2. 11β-HSD1 is widely expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system. physiology.orgbioscientifica.com 11β-HSD2 is predominantly found in mineralocorticoid target tissues like the kidney, colon, and salivary glands. nih.gov The presence of these enzymes in the adrenal glands, liver, and kidneys indicates that the initial step of corticosterone conversion can occur in these locations. nih.gov
5α-reductase also has multiple isoforms with distinct tissue distributions. The liver is a major site of 5α-reductase activity, contributing significantly to the metabolism of various steroid hormones. oup.com The adrenal glands also express 5α-reductase, allowing for the local conversion of steroids. nih.gov
3β-hydroxysteroid dehydrogenase (3β-HSD) is crucial for the biosynthesis of all classes of steroid hormones and is found in the adrenal glands, gonads (testes and ovaries), placenta, liver, and other peripheral tissues. nih.govoup.com Immunohistochemical studies have confirmed the presence of 3β-HSD in the human fetal adrenal gland. scilit.com
The subcellular localization of these enzymes is also a key factor in the biosynthetic process. 3β-HSD is located in both the endoplasmic reticulum and mitochondria. nih.gov 5β-reductase, another A-ring reductase, has been found in the soluble fraction (cytosol) of mouse adrenal tissue. nih.gov
| Enzyme | Tissue Distribution | Subcellular Localization |
|---|---|---|
| 11β-hydroxysteroid dehydrogenase | Liver, Adipose tissue, Central nervous system, Kidney, Adrenal glands nih.govphysiology.orgbioscientifica.comnih.gov | Endoplasmic Reticulum nih.gov |
| 5α-reductase | Liver, Adrenal glands, Skin, Prostate oup.comnih.gov | Endoplasmic Reticulum, Nuclear Membrane oncohemakey.com |
| 3β-hydroxysteroid dehydrogenase | Adrenal glands, Gonads, Placenta, Liver, Peripheral tissues nih.govoup.com | Endoplasmic Reticulum, Mitochondria nih.gov |
Metabolic Pathways and Biotransformations
Mammalian Metabolism of Pregnane (B1235032) Derivatives
The metabolism of pregnane derivatives, such as Allopregnane-3beta,21-diol-11,20-dione, is a complex process governed by a series of enzymatic reactions primarily aimed at modifying the steroid's structure to facilitate excretion and regulate its biological activity.
In Vitro Metabolic Studies
While specific in vitro studies focusing solely on this compound are not extensively documented in publicly available literature, the metabolic pathways of related pregnane steroids have been well-characterized using preparations like liver homogenates. Research on progesterone (B1679170) and other pregnanes demonstrates that key metabolic steps include reductions of double bonds and ketone groups. For a compound like this compound, which already possesses a saturated A-ring (a 5α-pregnane structure), in vitro systems would likely show further reductions of the ketone groups at positions C-11 and C-20, catalyzed by various oxidoreductases present in liver tissue.
In Vivo Metabolic Fate and Metabolite Identification
The in vivo fate of this compound can be inferred from the established metabolism of other C21 steroids. Following administration, pregnane derivatives undergo extensive modification. The primary routes of metabolism involve the reduction of the C-20 ketone to a hydroxyl group and the reduction of the C-11 ketone. The resulting polyhydroxylated steroids are then typically conjugated with glucuronic acid or sulfate (B86663) in the liver to increase their water solubility, preparing them for renal excretion. Urinary steroid profiling is a common method to identify these end-products. For instance, studies on related compounds have identified various pregnanediols and pregnanetriols in urine, indicating that reduction is a major metabolic pathway.
Role of Specific Enzymes in Steroid Interconversion
Several key enzymes are responsible for the biotransformation of this compound and related steroids. Their actions determine the steroid's ultimate biological activity and clearance.
5α-reductase : This enzyme is critical for converting Δ⁴-3-oxo steroids (steroids with a double bond between carbons 4 and 5) into their 5α-reduced dihydro derivatives. bioscientifica.comwikipedia.org Since this compound is already a 5α-pregnane, this step has already occurred on its precursor molecules. 5α-reductase acts on a wide range of substrates, including androgens, glucocorticoids, and progestins. bioscientifica.comresearchgate.net
3α-hydroxysteroid oxidoreductase (3α-HSD) : As a member of the aldo-keto reductase (AKR) superfamily, 3α-HSD plays a crucial role in inactivating circulating steroid hormones. wustl.edunih.gov It catalyzes the reversible conversion of 3-keto steroids to 3α-hydroxy steroids. wikipedia.org In the context of this compound, which has a 3β-hydroxy group, other HSD isoforms would be involved in its formation from a 3-keto precursor. These enzymes are vital for modulating the levels of active steroids in target tissues. wikipedia.org
Hydroxylases (Cytochrome P450 enzymes) : This superfamily of enzymes introduces hydroxyl groups at specific positions on the steroid nucleus. nih.govresearchgate.net Key examples include:
CYP11B1 (11β-hydroxylase) : This mitochondrial enzyme is essential for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. nih.govnih.gov
CYP21A2 (21-hydroxylase) : This enzyme hydroxylates progesterone and 17α-hydroxyprogesterone at the C21 position, a critical step in the synthesis of mineralocorticoids and glucocorticoids. nih.gov
Other CYPs can hydroxylate steroids at various other positions (e.g., 6β, 16α), which is a primary mechanism for steroid metabolism and detoxification. researchgate.net
Key Mammalian Enzymes in Pregnane Metabolism
| Enzyme | Function | Relevance to this compound Metabolism |
|---|---|---|
| 5α-reductase | Reduces the C4-C5 double bond of precursor steroids. wikipedia.org | Responsible for the formation of the 5α-pregnane (allopregnane) backbone from a Δ⁴ precursor. |
| 3α-hydroxysteroid oxidoreductase (3α-HSD) | Interconverts 3-keto and 3α-hydroxy groups on the steroid A-ring. wustl.eduwikipedia.org | Metabolizes related 3-keto steroids. Other HSD isoforms are responsible for the 3β-hydroxy group present in the compound. |
| CYP11B1 (11β-hydroxylase) | Adds a hydroxyl group at the 11β-position. nih.gov | Its activity (or lack thereof) determines the presence of precursors with an 11-keto group, like that in this compound. |
| CYP21A2 (21-hydroxylase) | Adds a hydroxyl group at the C21 position. nih.gov | Essential for the formation of the 21-hydroxy group found in the compound. |
Impact of Enzyme Deficiencies on Related Steroid Metabolite Profiles
Disorders arising from deficiencies in steroidogenic enzymes, collectively known as congenital adrenal hyperplasia (CAH), provide significant insight into metabolic pathways. wikipedia.org These genetic conditions lead to characteristic patterns in steroid profiles due to the accumulation of precursors before the non-functional enzyme.
21-hydroxylase (CYP21A2) Deficiency : This is the most common form of CAH. The inability to hydroxylate at the C21 position leads to a massive buildup of its primary substrate, 17-hydroxyprogesterone (17OHP), and other C21 steroids like 21-deoxycortisol. nih.govoup.com These precursors are then shunted into the androgen synthesis pathway. Urinary steroid profiling in these patients reveals high levels of pregnanetriol (B129160) (the metabolite of 17OHP) and 11-oxygenated androgens. endocrine-abstracts.org
11β-hydroxylase (CYP11B1) Deficiency : In this condition, the enzyme that converts 11-deoxycortisol to cortisol is defective. This results in a significant accumulation of 11-deoxycortisol (also known as Reichstein's Substance S) and 11-deoxycorticosterone. nih.govresearchgate.netnih.gov The elevated levels of these precursors are diagnostic, and their measurement is crucial for distinguishing different forms of CAH. researchgate.netproquest.com The steroid profile enables a clear diagnosis and differentiation from other disorders. nih.gov
Microbial Transformations of Steroidal Compounds
Microorganisms offer a powerful tool for modifying complex molecules like steroids, often achieving high regio- and stereospecificity that is difficult to replicate with chemical synthesis. researchfloor.orgslideshare.net This capability, known as biotransformation or biocatalysis, is widely used in the pharmaceutical industry. nih.gov
Microorganism Selection for Biocatalysis
The selection of a microorganism is critical for achieving a desired steroid transformation. Different species possess unique enzymatic machinery capable of performing specific reactions such as hydroxylations, side-chain cleavage, and dehydrogenation. bohrium.comramauniversity.ac.in
Fungi : Filamentous fungi are particularly renowned for their ability to hydroxylate the steroid nucleus at various positions. ramauniversity.ac.in This is a key step in producing corticosteroids. nih.gov For example:
Aspergillus and Rhizopus species are well-known for their 11α-hydroxylation capabilities, a crucial reaction in the synthesis of anti-inflammatory steroids. nih.govresearchgate.netnih.gov
Curvularia lunata is used industrially for 11β-hydroxylation. nih.gov
Cephalosporium aphidicola can introduce multiple hydroxyl groups onto the pregnane structure. jst.go.jp
Acremonium strictum has been shown to hydroxylate progesterone to produce 15α-hydroxy derivatives. oup.com
Bacteria : Bacteria, particularly from the Actinobacteria phylum, are widely used for steroid transformations.
Mycobacterium species are employed for the selective cleavage of the sterol side chain, converting raw materials like cholesterol and phytosterols (B1254722) into valuable C19 and C21 steroid intermediates (synthons). bohrium.comnih.gov
Rhodococcus strains can perform efficient dehydrogenation of corticosteroids. researchfloor.org
Certain bacteria like Clostridium scindens possess steroid-17,20-desmolase activity, enabling them to cleave the C21 side chain from glucocorticoids to form 11-oxygenated androgens. nih.gov
Selected Microorganisms for Steroid Biocatalysis
| Microorganism Type | Genus/Species | Primary Transformation Reaction |
|---|---|---|
| Fungus | Aspergillus ochraceus | 11α-hydroxylation. nih.gov |
| Fungus | Curvularia lunata | 11β-hydroxylation. nih.gov |
| Fungus | Cephalosporium aphidicola | Multi-position hydroxylation. jst.go.jp |
| Fungus | Isaria farinosa | Hydroxylation and epoxidation. nih.gov |
| Bacteria | Mycobacterium sp. | Sterol side-chain cleavage. bohrium.com |
| Bacteria | Rhodococcus coprophilus | Δ1-dehydrogenation. researchfloor.org |
| Bacteria | Clostridium scindens | 17,20-desmolase (side-chain cleavage). nih.gov |
Specific Enzymatic Reductions (e.g., yeast-mediated C-3 carbonyl reduction)
The biotransformation of allopregnane steroids often involves specific enzymatic reductions, which can alter their biological activity. While specific studies on the yeast-mediated C-3 carbonyl reduction of this compound are not extensively documented, the metabolism of structurally similar pregnane derivatives by various yeast species, particularly Saccharomyces cerevisiae, provides significant insights into these potential pathways.
Yeast-mediated reductions of steroid ketones are well-established and are known for their high stereoselectivity. These reactions are catalyzed by oxidoreductases, which can convert a carbonyl group at the C-3 position into a hydroxyl group. For steroids with a 5α-configuration like this compound, the reduction of a 3-keto group would typically yield a 3α-hydroxy or 3β-hydroxy derivative. The stereochemistry of the resulting hydroxyl group is dependent on the specific enzymes present in the yeast strain and the reaction conditions.
In the context of this compound, which already possesses a 3β-hydroxyl group, a yeast-mediated reaction would more likely involve the reduction of other carbonyl groups present in the molecule, such as those at C-11 and C-20. However, if a related precursor with a 3-keto group, such as 5α-pregnane-3,11,20-trione, were subjected to yeast-mediated reduction, the formation of a 3β-hydroxyl group, leading to a compound structurally similar to this compound, could be anticipated.
The table below summarizes findings from studies on the yeast-mediated reduction of related pregnane steroids, illustrating the potential enzymatic transformations applicable to the allopregnane skeleton.
Interactive Data Table: Yeast-Mediated Reduction of Pregnane Steroids
| Substrate | Yeast Species | Key Enzyme(s) | Major Product(s) | Stereochemistry of Reduction |
| 5α-Pregnane-3,20-dione | Saccharomyces cerevisiae | Carbonyl Reductases | 3β-Hydroxy-5α-pregnan-20-one | 3β-OH |
| Progesterone | Saccharomyces cerevisiae | 5α-Reductase, 3β-Hydroxysteroid Dehydrogenase | Allopregnanolone (B1667786) | 3β-OH, 5α-H |
| 17α-Hydroxyprogesterone | Saccharomyces cerevisiae | Carbonyl Reductases | 17α,20α-Dihydroxy-4-pregnen-3-one | 20α-OH |
Hydroxylation and Other Biotransformation Mechanisms
Hydroxylation is a crucial biotransformation reaction that introduces a hydroxyl group into the steroid nucleus, significantly altering its polarity and biological function. Fungi, particularly from the genera Aspergillus and Rhizopus, are well-known for their ability to hydroxylate steroids at various positions with high regio- and stereoselectivity. While direct hydroxylation studies on this compound are limited, the extensive research on related pregnane steroids allows for predictions of potential hydroxylation sites.
Common sites of fungal hydroxylation on the pregnane skeleton include C-6β, C-7α, C-11α, C-14α, and C-15α. The presence of existing functional groups on the steroid molecule influences the position of the newly introduced hydroxyl group. For instance, the 11-keto group in this compound might direct hydroxylation to other positions, as the C-11 position is already oxidized.
Other significant biotransformation mechanisms for corticosteroids include 21-dehydroxylation and side-chain cleavage, primarily carried out by anaerobic gut bacteria. The bacterium Eggerthella lenta is known to possess 21-dehydroxylase activity, which would remove the hydroxyl group at the C-21 position of this compound. Another key bacterium, Clostridium scindens, can perform side-chain cleavage of corticosteroids, which would lead to the formation of androgenic C-19 steroids.
The following table details research findings on the hydroxylation and other biotransformations of structurally similar corticosteroid compounds by various microorganisms.
Interactive Data Table: Microbial Hydroxylation and Other Biotransformations of Pregnane Steroids
| Substrate | Microorganism | Transformation Type | Key Enzyme(s) | Major Product(s) |
| Progesterone | Rhizopus nigricans | Hydroxylation | 11α-Hydroxylase | 11α-Hydroxyprogesterone |
| Progesterone | Aspergillus ochraceus | Hydroxylation | 11α-Hydroxylase, 6β-Hydroxylase | 11α-Hydroxyprogesterone, 6β,11α-Dihydroxyprogesterone |
| Cortisol | Clostridium scindens | Side-chain cleavage | Steroid-17,20-desmolase | 11β-Hydroxyandrost-4-ene-3,17-dione |
| Corticosterone (B1669441) | Eggerthella lenta | 21-Dehydroxylation | 21-Dehydroxylase | 11β,21-Dehydrocorticosterone |
Microbial Systems as Models for Mammalian Metabolism
Microbial systems, including bacteria and fungi, serve as valuable models for studying mammalian metabolism of steroids. nih.gov These microorganisms possess a diverse array of enzymes, such as hydroxylases, reductases, and dehydrogenases, that catalyze transformations analogous to those occurring in the human body. nih.gov The study of steroid metabolism in microbes can, therefore, provide crucial insights into the metabolic pathways of drugs and endogenous compounds in mammals, including the formation of active or inactive metabolites.
The metabolism of corticosteroids by the gut microbiota is a prime example of how microbial systems can model and influence mammalian metabolic processes. physiology.orgnih.gov The gut microbiome can be considered a metabolic organ, capable of transforming steroids that enter the gastrointestinal tract through enterohepatic circulation or oral administration. nih.gov These microbial transformations can significantly impact the systemic bioavailability and bioactivity of corticosteroids and their metabolites. physiology.orgnih.gov
For instance, the enzymatic activities of gut bacteria like Clostridium scindens and Eggerthella lenta mirror certain metabolic pathways found in human tissues, such as the adrenal glands and liver. researchgate.netresearchgate.net The side-chain cleavage of corticosteroids by C. scindens to produce androgens is analogous to a key step in mammalian steroidogenesis. researchgate.net Similarly, the reductive metabolism of steroid hormones by various gut bacteria can produce neuroactive steroids, highlighting the role of the microbiome in modulating host physiology.
Fungal systems, with their highly specific steroid hydroxylases, have been instrumental in the industrial production of corticosteroid drugs and have also served as models to predict the sites of hydroxylation in mammalian systems. The regio- and stereospecificity of fungal enzymes often mimic those of human cytochrome P450 enzymes involved in steroid metabolism. By studying the metabolites produced by these microbial systems, researchers can identify potential human metabolites and better understand the metabolic fate of steroid compounds like this compound.
Synthetic Methodologies and Analog Development
Chemical Synthesis Approaches
Chemical synthesis provides a versatile platform for the construction of allopregnane-3beta,21-diol-11,20-dione from various steroid precursors. These methods often involve multiple steps and require careful control of reaction conditions to achieve the desired stereochemistry and functional group manipulations.
The synthesis of this compound can be achieved through a multi-step pathway starting from readily available corticosteroids such as cortisone (B1669442) acetate (B1210297). A key intermediate in this process is allopregnan-17α,21-diol-3,11,20-trione-21-acetate, which can be prepared by the hydrogenation of cortisone acetate in a neutral solution using a palladium on charcoal catalyst. lookchem.com
The subsequent conversion of this intermediate to this compound involves the reduction of the 3-keto group. This transformation highlights a common strategy in steroid synthesis where the A/B ring fusion is first established, in this case, the allo (5α) configuration, followed by modifications of the functional groups. The 21-acetate group serves as a protecting group for the C21 hydroxyl, which can be removed in a later step if the free diol is the desired product.
A plausible synthetic route starting from cortisone acetate is outlined below:
| Step | Reaction | Precursor | Key Reagents | Product |
| 1 | Catalytic Hydrogenation | Cortisone acetate | H₂, Pd/C | Allopregnan-17α,21-diol-3,11,20-trione-21-acetate |
| 2 | Stereoselective Reduction | Allopregnan-17α,21-diol-3,11,20-trione-21-acetate | e.g., Sodium borohydride (B1222165) | Allopregnane-3beta,17α,21-triol-11,20-dione-21-acetate |
| 3 | Hydrolysis (optional) | Allopregnane-3beta,17α,21-triol-11,20-dione-21-acetate | Mild base or acid | Allopregnane-3beta,17α,21-triol-11,20-dione |
It is important to note that the specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to achieve high yields and purity of the desired products.
The stereochemistry of the hydroxyl groups, particularly at the C-3 position, is crucial for the biological activity of many steroids. Achieving the desired 3-beta configuration in this compound from a 3-keto precursor requires a stereoselective reduction.
Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of ketones to alcohols. masterorganicchemistry.com The stereochemical outcome of the reduction of a 3-keto group in a 5α-steroid is influenced by steric hindrance. The axial approach of the hydride reagent to the carbonyl group from the alpha-face is generally favored, leading to the formation of the equatorial 3-beta-hydroxyl group. libretexts.org The choice of reducing agent and reaction conditions can significantly impact the ratio of the resulting epimers. For instance, the Luche reduction, which employs sodium borohydride in the presence of cerium(III) chloride, can alter the stereoselectivity of the reduction of steroidal ketones. nih.gov
Conversely, the oxidation of a 3-hydroxyl group to a ketone is a key transformation in steroid synthesis. Selective oxidation of a specific hydroxyl group in a molecule with multiple hydroxyl groups can be challenging. Protecting groups are often employed to mask other hydroxyl groups while the desired one is oxidized. Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents and Swern oxidation conditions.
Functional group interconversions are fundamental to steroid synthesis, allowing for the protection of reactive groups and the introduction of desired functionalities. Acetylation, the formation of an acetate ester from a hydroxyl group, is a common protection strategy. In the synthesis of this compound, the 21-hydroxyl group of a precursor like cortisone is often acetylated. lookchem.com This prevents its oxidation or participation in other reactions while manipulations are carried out on other parts of the steroid nucleus.
The acetylation can be achieved using reagents such as acetic anhydride (B1165640) in the presence of a base like pyridine. google.com The resulting acetate can be later removed by hydrolysis under mild acidic or basic conditions to regenerate the hydroxyl group. This strategy of protection and deprotection is a cornerstone of complex molecule synthesis.
Derivatization, such as the formation of acetates, can also be used to modify the physicochemical properties of the final compound, such as its solubility and bioavailability.
The synthesis of chemically modified analogues of this compound is a valuable tool for structure-activity relationship (SAR) studies. By systematically modifying different parts of the steroid skeleton, researchers can probe the structural requirements for biological activity.
For example, modifications at the C-11 and C-21 positions can provide insights into the importance of the ketone and hydroxyl groups at these locations. Starting from precursors like 11α-hydroxyprogesterone, a variety of 11-substituted derivatives of allopregnanolone (B1667786) have been synthesized. nih.govresearchgate.net These synthetic strategies can be adapted to introduce different functional groups at the C-11 position of the this compound scaffold.
Similarly, the C-21 hydroxyl group can be a site for modification. For instance, bioconjugates of allopregnanolone acetate have been synthesized to explore new therapeutic applications. mdpi.com Such approaches could be applied to this compound to create novel compounds for biological evaluation. The development of synthetic routes to access a diverse range of analogs is crucial for advancing our understanding of the biological roles of these steroids.
Enzymatic and Biocatalytic Synthesis Methods
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of steroids. These methods utilize enzymes or whole microorganisms to carry out specific transformations, often with high stereoselectivity and under mild reaction conditions.
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and stereoselective synthetic routes. researchgate.net This approach is particularly useful for the synthesis of specific stereoisomers of steroids that are difficult to obtain through purely chemical methods.
Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the oxidation and reduction of hydroxyl and keto groups at specific positions on the steroid nucleus. tandfonline.comoup.comtaylorandfrancis.comresearchgate.net These enzymes exhibit high regio- and stereoselectivity, making them ideal biocatalysts for the synthesis of specific steroid isomers. For example, different HSDs can selectively produce either the 3α- or 3β-hydroxyl epimer from a 3-keto steroid precursor.
A chemo-enzymatic strategy for the synthesis of a specific stereoisomer of a steroid like this compound could involve the chemical synthesis of a suitable precursor, followed by an enzymatic step to introduce the desired stereochemistry at a key position. For instance, the reduction of an allopregnane-3,11,20-trione precursor could be carried out using a specific 3β-HSD to yield the desired 3β-hydroxyl stereoisomer with high enantiomeric excess. The combination of chemical synthesis to build the core structure and biocatalysis for stereoselective transformations represents a powerful approach for the efficient and sustainable production of complex steroid molecules. rsc.org
Advantages and Limitations of Biocatalytic Synthesis
Biocatalytic synthesis, which utilizes isolated enzymes or whole-cell systems, has emerged as a powerful strategy in steroid chemistry, offering distinct advantages over traditional chemical methods. nih.govplos.org This approach is particularly valuable for complex molecules like corticosteroids, where high selectivity is paramount. nih.govrsc.org However, the methodology is not without its challenges, which can limit its practical application.
One of the foremost advantages of biocatalysis is its exceptional selectivity—both regioselectivity and stereoselectivity. nih.govplos.orgmdpi.com Enzymes can target specific positions on the steroid nucleus that are difficult to functionalize using conventional reagents, often obviating the need for cumbersome protection and deprotection steps. nih.govrsc.org This high degree of precision can lead to higher yields and reduced byproducts. researchgate.net Furthermore, biocatalytic reactions are typically conducted under mild conditions, such as aqueous environments at physiological pH and temperature, which aligns with the principles of "green chemistry" by reducing energy consumption and the use of hazardous solvents. nih.govmdpi.comnih.gov This results in processes with a lower environmental and economic impact. nih.gov
Microbial transformations, a key component of biocatalysis, are particularly effective for carrying out reactions that are challenging to achieve through chemical synthesis. nih.govplos.org Whole-cell systems, especially fungi, possess complex enzyme machinery like cytochrome P450s that can catalyze specific hydroxylations at various positions on the steroid scaffold. plos.orgorientjchem.org
Despite these benefits, biocatalytic synthesis faces several limitations. A significant challenge is the stability of the enzymes, which can be poor under operational conditions. nih.gov Many steroid-hydroxylating enzymes, such as cytochrome P450s, exhibit low catalytic activity and can be unstable when isolated. nih.gov These enzymes also depend on external cofactors like NAD(P)H for their function, which can add to the cost and complexity of the process. nih.gov Engineered enzyme variants may suffer from poor coupling between product formation and cofactor consumption, leading to the generation of reactive oxygen species that can damage both the enzyme and the host cell. nih.gov
Other limitations include the potential for low yields and the complexity of downstream processing to isolate the desired product from the aqueous culture medium. researchgate.netnih.gov The optimization of biocatalytic processes can be demanding, requiring careful selection of microbial strains or enzymes and fine-tuning of reaction conditions to maximize productivity and minimize unwanted side reactions. researchgate.netnih.gov
| Aspect | Advantages | Limitations |
|---|---|---|
| Selectivity | High regio- and stereoselectivity, reducing byproducts. nih.govplos.orgrsc.org | Enzyme may have unintended substrate specificity leading to side products. nih.gov |
| Reaction Conditions | Mild (physiological pH, temp), aqueous media, environmentally friendly. nih.govmdpi.comnih.gov | Divergent reaction conditions can be difficult to combine in multi-step processes. researchgate.net |
| Process Efficiency | Avoids protection/deprotection steps, can lead to higher yields. nih.govresearchgate.net | Often suffers from low catalytic rates and yields. nih.gov |
| Enzyme/Catalyst | Can perform complex reactions (e.g., specific hydroxylations) in a single step. plos.org | Enzyme instability, cofactor dependency (e.g., NAD(P)H), and potential for oxidative stress. nih.gov |
| Sustainability | Lower environmental and economic impact; aligns with "green chemistry". nih.gov | Complex downstream processing and purification from culture media. nih.gov |
Synthesis of Labeled Compounds for Research Applications
The synthesis of isotopically labeled compounds is crucial for a wide range of research applications, including metabolic studies, pharmacokinetic analysis, and quantitative bioanalysis using mass spectrometry. thieme-connect.com For a compound like this compound, introducing a stable isotope (e.g., ¹³C, ²H) or a radioisotope (e.g., ¹⁴C, ³H, ¹²⁵I) allows for its precise tracking and quantification in complex biological systems. nih.gov
Isotopically labeled steroids serve as ideal internal standards in quantitative assays, enhancing the accuracy and sensitivity of methods like liquid chromatography-mass spectrometry (LC-MS). thieme-connect.com The incorporation of stable isotopes does not alter the chemical properties of the molecule, making them perfect tracers for metabolic pathway elucidation. The synthesis of these labeled compounds is a specialized field that often requires the development of novel or adapted synthetic routes to introduce the label at a specific, metabolically stable position. thieme-connect.commoravek.com
Several strategies exist for the synthesis of labeled steroids. These can be broadly categorized into partial synthesis from existing steroid precursors and total synthesis. nih.gov Partial synthesis is the more common approach, where a portion of a commercially available steroid is chemically modified to incorporate the isotopic label. thieme-connect.com For example, a common intermediate for preparing ¹⁴C-labeled steroids related to the target compound is 21-diazo-3α-hydroxy-5α-pregnane-11,20-dione-[21-¹⁴C] 3-nitrate, which can be synthesized from a suitable androstane (B1237026) precursor and diazomethane-[¹⁴C]. nih.gov This intermediate can then be converted to various 21-labeled pregnane (B1235032) derivatives. nih.gov
The choice of isotope and its position within the molecule are critical considerations. moravek.com For studies involving positron emission tomography (PET), short-lived positron emitters like carbon-11 (B1219553) are used. illinois.edu For quantitative analysis and metabolic studies, stable isotopes like carbon-13 or radioactive isotopes with longer half-lives like carbon-14 (B1195169) are preferred. thieme-connect.commoravek.com Gamma-emitting isotopes, such as iodine-125, can also be attached to steroid derivatives to create tracers for radioimmunoassays, which offer advantages over traditional tritiated tracers. nih.gov The synthesis of these radioiodinated tracers can be achieved through a one-step procedure by coupling the steroid to a hydroxyphenyl-containing moiety, which is then iodinated. nih.gov
The development of efficient synthetic routes for labeled steroids remains a significant challenge for organic chemists, constrained by the availability and cost of the labeled starting materials and the need for high-yield, multistep syntheses. thieme-connect.com
| Isotope | Type | Common Application | Synthetic Approach Example |
|---|---|---|---|
| Carbon-14 (¹⁴C) | Radioisotope (Beta emitter) | Metabolic fate studies, quantitative analysis. moravek.comnih.gov | Reaction of a 17β-chlorocarbonyl androstane with diazomethane-[¹⁴C]. nih.gov |
| Carbon-13 (¹³C) | Stable Isotope | Internal standards for LC-MS, metabolic pathway analysis. thieme-connect.com | Partial or total synthesis using ¹³C-labeled synthons. nih.gov |
| Deuterium (²H or D) | Stable Isotope | Internal standards for mass spectrometry, metabolic studies. medchemexpress.com | Catalytic deuteration or reduction with deuterated reagents. |
| Carbon-11 (¹¹C) | Radioisotope (Positron emitter) | Positron Emission Tomography (PET) imaging for receptor binding studies. illinois.edu | Rapid synthesis from [¹¹C]CO₂ or [¹¹C]CH₃I due to short half-life. |
| Iodine-125 (¹²⁵I) | Radioisotope (Gamma emitter) | Radioimmunoassay (RIA) tracers. nih.gov | Coupling steroid to a phenolic group followed by electrophilic radioiodination. nih.gov |
Structure Activity Relationships Sar and Receptor Interactions
Stereochemical Requirements for Activity
The orientation of substituents on the steroid nucleus is the most critical factor determining the nature of a neurosteroid's activity at the GABAA receptor.
The stereochemistry at the C3 position of the A-ring is the principal determinant of whether a pregnane (B1235032) steroid will enhance or inhibit GABAA receptor function.
3α-Hydroxyl Group: This configuration, where the hydroxyl group is oriented below the plane of the A-ring, is a strict requirement for positive allosteric modulation and the resulting sedative, anxiolytic, and anticonvulsant effects.
3β-Hydroxyl Group: An opposite orientation, with the hydroxyl group above the plane of the ring, reverses the effect. 3β-hydroxy steroids like Allopregnane-3beta,21-diol-11,20-dione act as GABAA receptor antagonists or negative modulators. This stark difference underscores the highly specific nature of the steroid binding pocket on the receptor.
| Hydroxyl Configuration | GABAA Receptor Effect | Functional Outcome |
| 3α-OH | Positive Allosteric Modulation (PAM) | Enhancement of GABA-ergic inhibition |
| 3β-OH | Negative Allosteric Modulation (NAM) | Inhibition of GABA-ergic inhibition |
This interactive table illustrates the pivotal role of C3 stereochemistry in determining the pharmacological action of pregnane steroids.
The fusion of the A and B rings in 5α-pregnane steroids results in a relatively flat, planar structure. This is in contrast to 5β-pregnane steroids, where the A/B ring junction is "bent". This conformational difference significantly impacts how the steroid fits into its binding site on the GABAA receptor. The planar shape of 5α-steroids is generally associated with higher potency at the GABAA receptor compared to their 5β-counterparts, for both positive and negative modulators. The specific geometry of the 5α-conformation allows for a more optimal interaction with the amino acid residues within the transmembrane domains of the GABAA receptor subunits where the neurosteroid binding sites are located.
Structural Modifications and Their Impact on Biological Activity
The biological activity of steroids is intricately linked to their three-dimensional structure. Modifications to the steroid nucleus, consisting of four fused rings (A, B, C, and D), can significantly alter their interaction with biological receptors, thereby modulating their pharmacological effects.
Analogues with Alterations in the A, B, C, and D Rings
While specific studies on analogues of this compound are not extensively documented, research on other pregnane derivatives offers valuable insights into how changes in the steroidal rings can influence activity.
For instance, in a study of progesterone (B1679170) derivatives, modifications to the A and B rings were shown to significantly impact receptor binding. The presence of unsaturation at the C-4 or C-4,6 positions, combined with a substituent at C-6 (such as CH3, Cl, or Br), was associated with higher potency. nih.gov The nature of the substituent at C-3 (carbonyl, 3-beta-hydroxy, or 3-beta-acetoxy) also plays a role in conjunction with unsaturation in the A-ring. nih.gov These findings suggest that the conformation of the A and B rings is crucial for optimal receptor interaction.
Alterations in the C-ring of other neurosteroids, such as allopregnanolone (B1667786) and pregnanolone (B1679072) analogues, have also been investigated. The biological activity of these compounds appears to be dependent on the hydrophobic-hydrophilic balance of the substituents on the C-ring, rather than specific interactions with the receptor.
Modifications to the D-ring have also been explored in other classes of steroids. For example, the introduction of a 16-ene group into vitamin D analogues has been a strategy to develop potential anticancer agents with reduced calcemic effects. While not directly applicable to this compound, this highlights the D-ring as a viable site for modification to alter biological activity.
The following table summarizes the general effects of ring modifications on the activity of related pregnane derivatives. It is important to note that these are general trends and may not directly translate to this compound.
| Ring | Modification | General Impact on Activity in Related Pregnane Derivatives | Reference |
|---|---|---|---|
| A/B | Unsaturation at C-4 or C-4,6 | Associated with higher potency, particularly with a C-6 substituent. | nih.gov |
| A | Nature of C-3 substituent (carbonyl, 3β-hydroxy, 3β-acetoxy) | Influences activity in conjunction with A-ring unsaturation. | nih.gov |
| C | Substituents | Activity may depend on the hydrophobic-hydrophilic balance of substituents. |
Computational Approaches for Pharmacophore Elucidation
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This method is particularly useful in the absence of a known receptor structure.
For corticosteroids, pharmacophore models have been developed to understand their interaction with receptors like the glucocorticoid receptor (GR). These models typically include features such as hydrogen bond donors and acceptors, and hydrophobic regions. researchgate.net For example, a pharmacophore model for dexamethasone (B1670325) identified 13 features, including hydrogen bond acceptors and donors, and hydrophobic sites, which are crucial for its binding to the GR. researchgate.net
In the context of neurosteroids, computational studies have been used to develop homology models of transporters, such as Organic Anion Transporting Polypeptides (OATPs), to understand the structural requirements for cellular uptake. mdpi.com These models can predict binding sites and modes for different neurosteroid ligands. mdpi.com For instance, the presence of a terminal carboxylic group at the C-3 position of the steroid nucleus was found to be important for affinity with OATP1A2. mdpi.com
| Steroid Class | Computational Approach | Key Findings | Reference |
|---|---|---|---|
| Corticosteroids (e.g., Dexamethasone) | Pharmacophore Modeling | Identification of essential hydrogen bond donors/acceptors and hydrophobic features for receptor binding. | researchgate.net |
| Neurosteroids | Homology Modeling of Transporters (e.g., OATP1A2) | Elucidation of structural requirements for cellular uptake, such as the role of substituents at C-3. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new compounds. youtube.com
QSAR studies have been conducted on various classes of steroids, including contraceptive progestogens. In one such study, different sets of molecular descriptors were found to correlate with different biological activities, such as oral contraceptive activity and androgenic effects. unicamp.br This indicates that the interaction between the progestogen and its receptor is dependent on the specific biological endpoint being measured. unicamp.br Methods like principal component analysis (PCA), hierarchical cluster analysis (HCA), and neural networks (NN) have been employed to build these QSAR models. unicamp.br
For neurosteroids, QSAR-like approaches have been used to understand their multifaceted actions beyond their well-known effects on GABA-A receptors. biorxiv.org By analyzing a range of neurosteroid structures, researchers have identified unanticipated modulations of other targets, such as the androgen receptor. biorxiv.org
Although a specific QSAR analysis for this compound has not been reported, these examples demonstrate the power of QSAR in understanding the complex relationships between steroid structure and a wide array of biological activities. The application of such methods to this compound and its analogues could provide valuable predictive models for its biological effects.
| Steroid Class | QSAR Application | Methodology | Key Insights | Reference |
|---|---|---|---|---|
| Contraceptive Progestogens | Correlation of structure with oral contraceptive and androgenic activity. | Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), Neural Networks (NN). | Different molecular descriptors correlate with different biological activities. | unicamp.br |
| Neurosteroids | Investigation of polypharmacology. | Analysis of diverse structures against multiple targets. | Identification of unexpected biological targets beyond primary receptors. | biorxiv.org |
Neurosteroid Activity and Neuromodulatory Mechanisms in Animal Models and in Vitro
Endogenous Regulation of Neural Excitability and Inhibition
The potentiation of GABA-A receptors by neurosteroids like Allopregnane-3beta,21-diol-11,20-dione can have significant effects on neuronal function, including sedative, and anticonvulsant effects. unc.edu The interaction of this neurosteroid with GABA-A receptors is a key mechanism by which the brain can fine-tune its level of inhibition in response to various physiological and pathological states.
Corticosterone (B1669441), the precursor to this compound, is known to modulate GABAergic synaptic transmission in various brain regions, including the hypothalamus. nih.govkoreascience.krkjpp.net Studies on adrenalectomized rats, which lack endogenous corticosterone, have shown alterations in GABAergic transmission that can be reversed by corticosterone administration. koreascience.kr This suggests that the metabolites of corticosterone, including this compound, play a crucial role in this regulatory process.
| Compound | Primary Target | Mechanism of Action | Effect on Neural Excitability |
|---|---|---|---|
| This compound | GABA-A Receptor | Positive Allosteric Modulation | Decreases (enhances inhibition) |
Influence on Stress Response and Anxiety-Related Behaviors (in animal models)
The synthesis of this compound is directly linked to the body's stress response, as it is a metabolite of corticosterone, a primary stress hormone in rodents. nih.gov During stressful events, the hypothalamic-pituitary-adrenal (HPA) axis is activated, leading to the release of corticosterone from the adrenal glands. nih.gov In the brain, corticosterone can be converted to various neuroactive metabolites, including this compound.
The effects of corticosteroids on anxiety-related behaviors are complex and can be either anxiolytic or anxiogenic depending on the context, timing, and receptor type involved (mineralocorticoid vs. glucocorticoid receptors). nih.gov While high levels of corticosterone are often associated with anxiety, its neurosteroid metabolites that are positive modulators of GABA-A receptors are generally considered to have anxiolytic properties. unc.edu For instance, studies on rats have shown that chronic stress can lead to elevations in glucocorticoid secretion, which in turn influences anxiety-like behaviors. nih.gov
However, the relationship is not always straightforward. For example, withdrawal from the neurosteroid allopregnanolone (B1667786) (THP), which also enhances GABA-A receptor function, has been shown to produce anxiogenic effects in mice. nih.gov This suggests that fluctuations in the levels of these neurosteroids can significantly impact anxiety states. Chronic corticosterone administration in adolescent rats has been observed to decrease anxiety levels, while in adult rats, it can have different effects. frontiersin.org The specific contribution of this compound to these behavioral outcomes is an area of ongoing research, but its role as a GABA-A receptor modulator suggests it is a key player in the neurobiology of stress and anxiety. nih.govfrontiersin.org
| Animal Model | Compound Administered | Observed Effect on Anxiety-Related Behavior |
|---|---|---|
| Mice | Allopregnanolone (THP) withdrawal | Anxiogenic effects nih.gov |
| Adolescent Rats | Chronic Corticosterone | Decreased anxiety levels frontiersin.org |
| Adult Rats | Chronic Corticosterone | Variable effects on anxiety frontiersin.org |
Effects on Memory and Cognitive Functions (in animal models)
The influence of corticosteroids on memory and cognitive functions is well-documented, though the specific role of this compound is less clear than that of its precursor, corticosterone. Glucocorticoids are known to have a biphasic effect on memory, enhancing memory consolidation while often impairing memory retrieval. nih.gov
Studies in rats have shown that post-training administration of corticosterone can enhance the consolidation of contextual fear memory in a dose-dependent manner. researchgate.net This enhancement of memory consolidation by corticosterone is thought to be mediated, at least in part, by its effects on the hippocampus. researchgate.netbiorxiv.orgbiorxiv.org For instance, corticosterone has been shown to enhance hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. researchgate.net
The effects of corticosterone on memory can also be sex-dependent. In mice, corticosterone has been found to enhance fear memory in males but impair it in females. nih.govuva.nl Given that this compound is a metabolite of corticosterone, it is plausible that it contributes to these cognitive effects, potentially through its modulation of GABAergic inhibition in brain regions critical for memory, such as the hippocampus and amygdala. However, more direct research on the cognitive effects of this compound is needed to fully elucidate its role.
Investigation of Non-Genomic Actions on Neuronal Receptors
The primary mechanism of action for this compound's neuroactive properties is its non-genomic modulation of neuronal receptors. nih.govnih.gov This rapid form of signaling does not involve changes in gene expression and is mediated by the direct interaction of the neurosteroid with membrane-bound receptors. nih.govnih.gov
The most well-characterized non-genomic target of this compound is the GABA-A receptor. nih.govnih.gov It acts as a positive allosteric modulator, binding to a site on the receptor complex that is distinct from the GABA binding site. nih.gov This binding enhances the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, thus reducing its excitability.
In addition to GABA-A receptors, there is evidence that corticosteroids can exert non-genomic effects through other mechanisms. These may include interactions with other ligand-gated ion channels and G-protein coupled receptors. nih.gov Some studies suggest the existence of membrane-bound mineralocorticoid (MR) and glucocorticoid (GR) receptors that can mediate rapid, non-genomic steroid actions. uu.nlresearchgate.netrug.nl Glucocorticoids have been shown to rapidly modulate glutamatergic transmission in the hippocampus, an effect mediated by these putative membrane receptors. nih.gov While the direct actions of this compound on these other receptor systems are not as extensively studied, its role as a neuroactive steroid suggests the potential for a broader range of non-genomic interactions.
Mechanisms Underlying Neuroactive Properties
The neuroactive properties of this compound are primarily attributed to its ability to rapidly modulate neuronal function through non-genomic mechanisms. nih.govnih.gov The principal mechanism is the potentiation of GABA-A receptor-mediated inhibition. nih.govnih.gov This action underlies many of its potential physiological effects, including the regulation of neuronal excitability, and potential anxiolytic effects. unc.edu
The conversion of corticosterone to this compound is a critical step in the generation of its neuroactive effects. This metabolic pathway allows for a localized and rapid response to stress, as the production of this neurosteroid can be regulated within specific brain regions.
While the modulation of GABA-A receptors is the most established mechanism, the possibility of other non-genomic actions contributing to the neuroactive profile of this compound cannot be excluded. The rapid effects of corticosteroids on glutamatergic systems, potentially via membrane-bound MR and GR, suggest that their metabolites could also be involved in a wider array of neuromodulatory activities. nih.govuu.nlresearchgate.netrug.nl Further research is necessary to fully delineate the complete spectrum of molecular mechanisms underlying the neuroactive properties of this endogenous steroid.
Other Biological Activities and Cellular Mechanisms in Vitro and Animal Models
Anti-inflammatory Properties
There is no available data from in vitro studies to assess the anti-inflammatory effects of Allopregnane-3beta,21-diol-11,20-dione.
As there are no studies demonstrating anti-inflammatory effects, there are no proposed mechanisms of action for this compound in this context.
Immunomodulatory Effects
No research is available that specifically investigates the immunomodulatory effects of this compound.
Anti-oxidant Activity (in vitro models)
There are no published in vitro studies that evaluate the anti-oxidant activity of this compound.
Anti-dyslipidemic Activity (in animal models)
Scientific literature lacks any studies conducted in animal models to determine the anti-dyslipidemic activity of this compound.
Cellular and Molecular Signaling Pathways Modulated by the Compound
There is no specific information available on the cellular and molecular signaling pathways that are modulated by this compound.
Analytical Methodologies for Research and Quantification
Chromatographic Separation Techniques
Chromatography is a fundamental step in the analysis of Allopregnane-3beta,21-diol-11,20-dione, serving to isolate it from a complex mixture of other steroids and endogenous compounds. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of corticosteroids and their metabolites from biological matrices. For the analysis of this compound, reversed-phase HPLC is the most common approach.
Stationary Phases: The most frequently used stationary phase is C18-silica, which provides excellent separation for a wide range of steroids based on their hydrophobicity.
Mobile Phases: A gradient elution is typically employed to achieve optimal separation of complex steroid mixtures. The mobile phase usually consists of a mixture of an aqueous component (often water with a small percentage of an acid like formic or acetic acid to improve peak shape) and an organic modifier.
Typical Organic Modifiers: Methanol (B129727) and acetonitrile (B52724) are the most common organic solvents used. The choice between them can influence the selectivity of the separation.
Gradient Elution: A typical gradient might start with a higher proportion of the aqueous phase, gradually increasing the concentration of the organic modifier to elute more hydrophobic compounds. For instance, a gradient could run from 40% methanol in water to 100% methanol over a period of 20-30 minutes. researchgate.net
Detection: While UV detection at around 240-250 nm is common for corticosteroids with a conjugated ketone system, this compound lacks a strong chromophore, making UV detection less sensitive. Therefore, HPLC is almost always coupled with mass spectrometry for sensitive and specific detection.
Interactive Data Table: Illustrative HPLC Parameters for Steroid Separation
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | 30-70% B over 15 min |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-20 µL |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for steroid analysis, offering high resolution and sensitivity. However, due to the low volatility of steroids like this compound, derivatization is a mandatory step.
Derivatization: To increase volatility and thermal stability, the hydroxyl and keto groups of the steroid must be derivatized. Common derivatization procedures for steroids include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are used to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
Methoximation: Keto groups are often converted to methoximes using methoxyamine hydrochloride to prevent enolization and improve chromatographic behavior. This is typically done prior to silylation.
Columns: Capillary columns with non-polar or medium-polarity stationary phases, such as those based on polysiloxanes (e.g., DB-5ms, HP-5ms), are generally used for the separation of steroid derivatives.
Temperature Programming: A temperature-programmed oven is essential for the elution of the derivatized steroids. A typical program might start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure the elution of all compounds of interest.
Interactive Data Table: Example GC Conditions for Steroid Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium at a constant flow of 1-1.5 mL/min |
| Oven Program | Start at 180°C, ramp to 290°C at 5°C/min, hold for 10 min |
| Injector Temperature | 280 °C |
| Transfer Line Temp | 290 °C |
| Derivatization | Methoximation followed by silylation |
Thin-Layer Chromatography (TLC) is a simpler and more cost-effective technique that can be used for the qualitative analysis and purification of steroids. While not as sensitive or high-resolution as HPLC or GC, it can be a valuable tool for initial screening.
Stationary Phase: Silica gel plates are the most common stationary phase for the separation of corticosteroids.
Mobile Phase: The choice of mobile phase is critical for achieving good separation. A mixture of solvents is typically used to modulate the polarity and achieve the desired separation. For corticosteroids, common solvent systems include mixtures of:
Chloroform and methanol
Ethyl acetate (B1210297) and hexane (B92381)
Dichloromethane and acetone (B3395972)
The optimal ratio of these solvents needs to be determined empirically to achieve the best resolution for this compound from other related steroids. For instance, a mobile phase of chloroform:methanol (9:1, v/v) can be a good starting point.
Visualization: Since steroids are often not colored, a visualization step is required. This can be achieved by:
UV light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots.
Staining: Spraying the plate with a suitable reagent, such as a solution of sulfuric acid in ethanol (B145695) followed by heating, can produce colored spots.
Mass Spectrometry (MS) and Fragmentography
Mass Spectrometry is the definitive technique for the identification and quantification of this compound, offering unparalleled sensitivity and specificity. It is typically used in conjunction with a chromatographic separation technique (LC-MS or GC-MS).
Mass spectrometry provides two key pieces of information for structural elucidation: the accurate mass of the molecule and its fragmentation pattern.
Ionization Techniques:
Electrospray Ionization (ESI): This is a soft ionization technique commonly used with LC-MS. It typically produces protonated molecules [M+H]+ or adducts (e.g., [M+Na]+), which provides the molecular weight of the analyte.
Electron Ionization (EI): This is a high-energy ionization technique used in GC-MS. It causes extensive fragmentation of the molecule, producing a characteristic fingerprint-like mass spectrum that can be used for identification by comparison to spectral libraries.
Fragmentation Analysis (Tandem Mass Spectrometry, MS/MS): Tandem mass spectrometry is a powerful tool for structural confirmation. In this technique, the precursor ion (e.g., the [M+H]+ ion) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. The fragmentation pattern is highly specific to the structure of the molecule. For this compound, characteristic fragmentations would involve the loss of water molecules from the hydroxyl groups and cleavage of the steroid backbone.
For the accurate quantification of this compound in complex biological samples like brain tissue or blood, LC-MS/MS is the method of choice.
Sample Preparation: Prior to analysis, the steroid must be extracted from the biological matrix. Common techniques include:
Liquid-Liquid Extraction (LLE): The sample is extracted with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent (e.g., C18) that retains the steroid, which is then eluted with an organic solvent. This technique is highly effective for sample clean-up and concentration.
Quantitative Analysis using Multiple Reaction Monitoring (MRM): MRM is a highly sensitive and selective quantitative technique performed on a triple quadrupole mass spectrometer. In an MRM experiment, a specific precursor-to-product ion transition is monitored for the analyte and its stable isotope-labeled internal standard.
Precursor Ion: The protonated molecule of this compound ([M+H]+).
Product Ion: A specific fragment ion generated by the collision-induced dissociation of the precursor ion.
By monitoring a unique MRM transition, the instrument can selectively detect the target analyte even in the presence of a complex biological matrix. The use of a stable isotope-labeled internal standard is crucial for correcting for any matrix effects and variations in instrument response, thereby ensuring high accuracy and precision of the quantitative results.
Interactive Data Table: Hypothetical MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | 349.2 | 331.2 (Loss of H2O) |
| This compound | 349.2 | 313.2 (Loss of 2xH2O) |
Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural elucidation of "this compound," also known by its CAS Registry Number 566-02-9, relies on a suite of advanced analytical methodologies. drugfuture.com Among these, spectroscopic techniques are paramount for providing detailed information about the molecule's three-dimensional structure and stereochemistry. This section focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Optical Rotatory Dispersion (ORD), and Circular Dichroism (CD) for the characterization of this specific steroid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms and their spatial relationships, which is crucial for confirming the complex polycyclic structure of steroids.
For this compound, ¹H NMR spectroscopy would be utilized to identify the chemical environment of each proton. The chemical shift (δ) of each proton signal, its multiplicity (e.g., singlet, doublet, triplet), and the coupling constants (J) between adjacent protons would allow for the assignment of protons to specific positions on the allopregnane skeleton. For instance, the proton at the C3 position, bearing the hydroxyl group, would exhibit a characteristic chemical shift and coupling pattern indicative of its axial or equatorial orientation.
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. The carbonyl carbons at C11 and C20, for example, would resonate at the downfield end of the spectrum (typically 170-220 ppm), providing clear evidence for the presence of these ketone functional groups. libretexts.org
While specific, experimentally derived ¹H and ¹³C NMR data for this compound are not widely available in the public domain, the table below illustrates the type of data that would be obtained from such an analysis. The predicted chemical shifts are based on general principles of NMR spectroscopy as applied to steroid molecules.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-3 | ~3.6 (m) | ~71 |
| C-11 | - | ~208 |
| C-18 | ~0.6 (s) | ~13 |
| C-19 | ~0.9 (s) | ~12 |
| C-20 | - | ~210 |
| C-21 | ~4.2 (d) | ~68 |
Note: The data in this table are predicted values for illustrative purposes and are not based on experimentally recorded spectra for this compound.
Optical Rotatory Dispersion and Circular Dichroism
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules like this compound. These methods are particularly sensitive to the conformation of the steroid nucleus and the nature and position of chromophores, such as the ketone groups in this compound.
ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org A key feature of an ORD spectrum is the Cotton effect, which is an anomalous dispersion curve observed in the vicinity of a chromophore's absorption band. amrita.edu The sign and magnitude of the Cotton effect can provide valuable information about the stereochemical environment around the chromophore. For this compound, the carbonyl groups at C11 and C20 are the primary chromophores that would be studied by ORD.
Circular Dichroism (CD) is a related technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov CD spectra are typically simpler than ORD spectra, showing distinct peaks (positive or negative) corresponding to the absorption bands of chromophores. The sign and intensity of these peaks are highly dependent on the stereochemistry of the molecule.
A specific optical rotation value for this compound has been reported, which provides a single-wavelength point of chiroptical data.
| Parameter | Reported Value | Conditions | Reference |
|---|---|---|---|
| Specific Rotation ([α]D¹⁹) | +93.8° | c = 1.4 in absolute ethanol | drugfuture.com |
The positive sign of the specific rotation indicates that the compound is dextrorotatory at the sodium D-line (589 nm). A full ORD or CD spectrum would provide more detailed stereochemical information, particularly regarding the conformation of the steroid rings and the environment of the ketone groups.
Future Research Directions
Exploration of Novel Enzyme Targets and Metabolic Interventions
The metabolism of corticosteroids is a complex cascade of enzymatic reactions crucial for maintaining hormonal balance. nih.gov Future research should prioritize the identification and characterization of novel enzyme targets that specifically interact with Allopregnane-3beta,21-diol-11,20-dione. Investigating the kinetics and substrate specificity of known steroid-metabolizing enzymes, such as those from the cytochrome P450 superfamily, for this particular compound could reveal unique metabolic pathways. ijpcbs.com
Furthermore, the development of targeted metabolic interventions represents a promising avenue. This could involve the design of selective enzyme inhibitors or enhancers to modulate the endogenous levels of this compound. Such interventions would be invaluable tools for elucidating its physiological functions and could pave the way for novel therapeutic strategies in conditions where its metabolism is dysregulated.
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of complex steroid analogues is essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents. researchgate.net Future efforts in this area should focus on creating novel synthetic routes to generate a diverse library of this compound analogues. The application of modern synthetic methodologies, including chemoenzymatic approaches and catalytic C-H functionalization, could provide more efficient and stereoselective access to these complex molecules. rsc.org
The development of analogues with modifications at key positions, such as the C-11 and C-20 ketones or the C-3 and C-21 hydroxyl groups, will be crucial. These structural variations will allow for a systematic investigation of the pharmacophore and could lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.
Elucidation of Further Physiological Roles and Mechanisms in Specific Animal Models
While the general physiological effects of corticosteroids are well-documented, the specific roles of individual metabolites like this compound are largely unknown. nih.gov Future research must employ specific animal models, such as rats and mice, to investigate its physiological and pathophysiological roles. phypha.ir Studies could explore its effects on various systems, including the central nervous system, where neurosteroids are known to have significant modulatory effects. nih.govnih.govelsevierpure.comuab.catfrontiersin.org
Mechanistic studies will be paramount to understanding how this compound exerts its effects. This will involve investigating its binding affinity for glucocorticoid and mineralocorticoid receptors, as well as exploring potential non-genomic mechanisms of action. conicet.gov.ar Elucidating its signaling pathways will provide a deeper understanding of its biological significance.
Integration of Multi-Omics Approaches for Comprehensive Understanding
The advent of multi-omics technologies offers an unprecedented opportunity to gain a holistic understanding of the biological roles of steroid hormones. mdpi.comtum.de Future research on this compound should integrate genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of its cellular and systemic effects. nih.govnih.gov
By employing these systems biology approaches, researchers can identify the genes, proteins, and metabolic pathways that are modulated by this compound. This will not only help to elucidate its mechanism of action but also to identify potential biomarkers for its activity and to uncover novel therapeutic targets. The integration of these large-scale datasets will be instrumental in positioning this compound within the broader network of steroid hormone signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
